(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one
(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one
Brand Name:
Vulcanchem
CAS No.:
147729-86-0
VCID:
VC21131436
InChI:
InChI=1S/C10H14O2/c1-6(2)10-8(11)5-7-3-4-9(10)12-7/h3-4,6-7,9-10H,5H2,1-2H3/t7-,9+,10+/m0/s1
SMILES:
CC(C)C1C2C=CC(O2)CC1=O
Molecular Formula:
C10H14O2
Molecular Weight:
166.22 g/mol
(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one
CAS No.: 147729-86-0
Cat. No.: VC21131436
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147729-86-0 |
|---|---|
| Molecular Formula | C10H14O2 |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | (1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
| Standard InChI | InChI=1S/C10H14O2/c1-6(2)10-8(11)5-7-3-4-9(10)12-7/h3-4,6-7,9-10H,5H2,1-2H3/t7-,9+,10+/m0/s1 |
| Standard InChI Key | JDRWTSJKFNIUKF-FXBDTBDDSA-N |
| Isomeric SMILES | CC(C)[C@H]1[C@H]2C=C[C@H](O2)CC1=O |
| SMILES | CC(C)C1C2C=CC(O2)CC1=O |
| Canonical SMILES | CC(C)C1C2C=CC(O2)CC1=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator